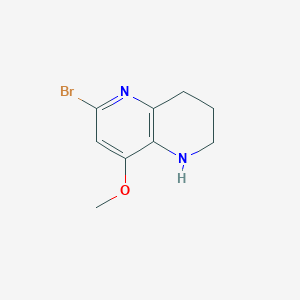

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Descripción general

Descripción

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H11BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the naphthyridine ring system.

Métodos De Preparación

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Heck reaction of aminopyridine derivatives with palladium catalysts can yield naphthyridine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The bromine substituent at position 6 serves as a reactive site for palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with Arylboronic Acids :

Under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 110°C), the bromide undergoes coupling with arylboronic acids to yield 6-aryl-substituted derivatives (e.g., 6-phenyl-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine) .

Key Data :Substrate Boronic Acid Catalyst Yield 6-Bromo-8-methoxy-THN* 2-Methylbiphenyl-3-yl Pd(dppf)Cl₂ 74% *THN = Tetrahydro-1,5-naphthyridine

The methoxy group at position 8 stabilizes the intermediate via resonance, enhancing reaction efficiency .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient naphthyridine core facilitates nucleophilic displacement of bromine under basic conditions:

-

Amination :

Reacting with primary or secondary amines (e.g., piperidine) in the presence of NaHCO₃/THF yields 6-amino derivatives. For instance, coupling with 4-(7-methoxy-2-oxo-1,3-benzodiazepin-3-yl)piperidine produced a bioactive analog in 75% yield .

Mechanism :

The reaction proceeds via a Meisenheimer complex, with the methoxy group directing nucleophilic attack to position 6 .

Buchwald–Hartwig Amination

Palladium/phosphine systems enable coupling with aryl amines:

-

Example :

Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 100°C, 6-bromo-8-methoxy-THN reacted with 4-aminopyridine to form a 6-(pyridin-4-ylamino) derivative .

Optimized Conditions :Ligand Base Temperature Yield Xantphos Cs₂CO₃ 100°C 68%

Methoxy Group Demethylation

The methoxy group at position 8 can be cleaved using BBr₃ in CH₂Cl₂ (–78°C to RT) to yield 8-hydroxy-6-bromo-THN, a precursor for further derivatization .

Bromine–Lithium Exchange

Treatment with n-BuLi (–78°C, THF) generates a lithium intermediate, which reacts with electrophiles (e.g., CO₂, DMF) to introduce carbonyl or formyl groups at position 6 .

Radical-Based Reactions

Visible-light photocatalysis (e.g., Rhodamine 6G) enables single-electron transfer (SET) processes:

-

C–C Bond Formation :

The bromide participates in radical coupling with aryl halides (e.g., bromobenzene) under blue LED light, yielding biaryl products .

Mechanism :

Cycloaddition Reactions

The tetrahydro ring undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) under thermal conditions to form polycyclic frameworks. For example, reaction with indene in BF₃·Et₂O/CHCl₃ produced indeno-fused naphthyridines in 62% yield .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological properties that make it a candidate for further research in pharmacology.

Anticancer Properties

Research has indicated that derivatives of naphthyridines, including 6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, possess anticancer activity. For instance, studies have shown that certain naphthyridine derivatives can inhibit the growth of various human cancer cell lines such as HL60 (leukemia), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 0.03 to 8.5 μM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Recent studies highlighted the effectiveness of naphthyridine derivatives against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . Such findings suggest potential applications in developing new antimicrobial agents.

Immunomodulatory Effects

Naphthyridine compounds have demonstrated immunomodulatory effects in preclinical models. For example, certain derivatives have been shown to reduce pro-inflammatory cytokines in models of colitis, indicating their potential use in treating inflammatory diseases .

Synthesis Strategies

The synthesis of this compound involves several methodologies that enhance its reactivity and functionalization.

Synthetic Pathways

Various synthetic routes have been explored to produce naphthyridine derivatives. These include:

- Nucleophilic Substitution Reactions : Utilizing brominated intermediates to introduce amine groups at specific positions on the naphthyridine ring.

- Microwave-Assisted Synthesis : This method has been effective for accelerating reaction times and improving yields when synthesizing complex naphthyridine structures .

Reactivity with Electrophiles

The compound's ability to react with electrophiles allows for the modification of its structure to enhance biological activity or selectivity against specific targets. This includes forming metal complexes which can further improve its therapeutic efficacy .

Therapeutic Potential

The therapeutic applications of this compound are promising based on its biological activities.

Development of New Drugs

Given its anticancer and antimicrobial properties, there is significant interest in developing new pharmaceutical agents based on this compound. The ongoing research into its mechanisms of action could lead to novel treatments for various diseases.

Targeting Specific Diseases

The immunomodulatory effects observed suggest potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation. Further exploration into its pharmacodynamics and pharmacokinetics will be essential for advancing these applications .

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can be compared with other similar compounds, such as:

1,5-Naphthyridine: A parent compound with similar structural features but lacking the bromine and methoxy substituents.

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar to the compound but without the methoxy group.

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar but without the bromine atom.

These comparisons highlight the unique structural features and potential biological activities of this compound.

Propiedades

IUPAC Name |

6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCPVTWTSWNMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1NCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.